3',5'-Difluoro-3-phenylpropiophenone

Übersicht

Beschreibung

3',5'-Difluoro-3-phenylpropiophenone is a chemical compound that is part of a broader class of organic molecules known for their aromaticity and the presence of fluorine atoms. The incorporation of fluorine atoms into organic compounds often imparts unique physical and chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . This process highlights the potential synthetic routes that could be adapted for the synthesis of 3',5'-Difluoro-3-phenylpropiophenone, involving key steps such as coupling reactions and reductions.

Molecular Structure Analysis

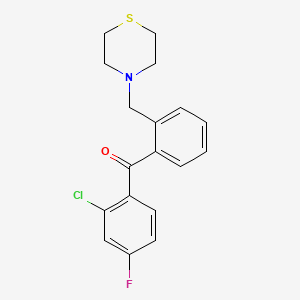

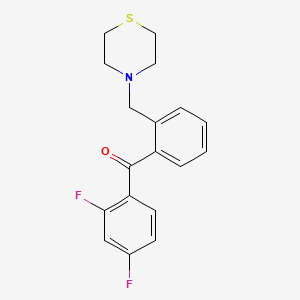

The molecular structure of 3',5'-Difluoro-3-phenylpropiophenone would be characterized by the presence of a propiophenone backbone with additional phenyl and difluoro substituents. The presence of fluorine atoms is known to influence the electronic properties of aromatic systems, as seen in the synthesis of non-condensed trifluoromethylated bicycles, where the trifluoromethyl group affects the reactivity and stability of the compounds .

Chemical Reactions Analysis

Compounds similar to 3',5'-Difluoro-3-phenylpropiophenone can participate in various chemical reactions. For example, 3,5-bis(trifluoromethyl)phenyl sulfones have been used in the Julia-Kocienski olefination reaction with carbonyl compounds, indicating that the difluorinated phenyl group could potentially engage in similar olefination reactions . Additionally, photolysis of 3-phenylpropiophenones in the presence of a pyrylium salt has been shown to yield a variety of products, suggesting that 3',5'-Difluoro-3-phenylpropiophenone could also undergo photoinduced electron transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',5'-Difluoro-3-phenylpropiophenone would likely be influenced by the presence of the fluorine atoms. Fluorinated compounds often exhibit high thermal stability and solubility in polar organic solvents, as seen in the fluorinated polyimides derived from a similar diamine monomer . The introduction of fluorine atoms can also affect the mechanical properties of polymers, potentially leading to materials with desirable tensile strength and modulus .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal and molecular structure of compounds similar to 3',5'-Difluoro-3-phenylpropiophenone have been studied, revealing their biological activity. A detailed analysis of the crystal structure has been conducted, providing insights into the isomers' arrangements and intermolecular interactions (Allen, Trotter, & Rogers, 1971).

Fluorescent pH Probes

Compounds related to 3',5'-Difluoro-3-phenylpropiophenone have been used to develop fluorescent pH probes. These probes are sensitive to changes in acidity and are useful for monitoring pH in various applications (Baruah et al., 2005).

Synthesis of Pseudopeptides

The synthesis of difluorinated pseudopeptides using derivatives of 3',5'-Difluoro-3-phenylpropiophenone has been explored. These compounds find applications in the development of new pharmaceuticals and bioactive molecules (Gouge, Jubault, & Quirion, 2004).

Photofragmentation Studies

The electron transfer photofragmentations of 3-phenylpropiophenones have been investigated, providing insights into their chemical behavior and potential applications in photochemical processes (Baldoví et al., 1990).

Electroluminescent Device Applications

The potential application of difluoro functionalized aromatic compounds in organic electroluminescent devices has been studied. These compounds, related to 3',5'-Difluoro-3-phenylpropiophenone, have shown promising properties for use in LEDs and other electronic devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).

Polymer Synthesis and Characterization

The synthesis and characterization of linear poly(arylene ether)s with pendant phenylsulfonyl groups have been reported. These studies contribute to the development of new materials with potential applications in various fields (Kaiti et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFFCLLFQPSHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643998 | |

| Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-3-phenylpropiophenone | |

CAS RN |

898788-93-7 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)